1,4-Difluoro-2,3-bis(trifluoromethyl)benzene
Description
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by fluorine atoms at the 1- and 4-positions and two trifluoromethyl (CF₃) groups at the 2- and 3-positions on the benzene ring. This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of both fluorine and CF₃ groups. Such compounds are of interest in materials science, pharmaceuticals, and agrochemicals due to their stability, lipophilicity, and resistance to metabolic degradation.
Properties
Molecular Formula |
C8H2F8 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1,4-difluoro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F8/c9-3-1-2-4(10)6(8(14,15)16)5(3)7(11,12)13/h1-2H |
InChI Key |
XRUBRJBKRWEXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of 1,4-bis(trichloromethyl)benzene
- Process: The chlorinated precursor 1,4-bis(trichloromethyl)benzene is treated with anhydrous hydrogen fluoride under controlled temperature and pressure conditions.
- Conditions: Typically, the reaction is conducted in an autoclave at temperatures ranging from 80°C to 100°C and pressures up to 25 bars of nitrogen to maintain an inert atmosphere.
- Mechanism: The chlorine atoms on the trichloromethyl groups are replaced by fluorine atoms, converting trichloromethyl groups into trifluoromethyl groups.
- Byproducts: Partial fluorination can lead to mixed chlorofluoromethyl intermediates such as 1-dichloromethyl-4-trifluoromethylbenzene, which can be separated by distillation.
- Recycling: The byproduct 1-dichloromethyl-4-trifluoromethylbenzene can be chlorinated back to 1-trichloromethyl-4-trifluoromethylbenzene and then re-fluorinated to increase overall yield of the target compound.
- Yields: The fluorination step typically yields 1,4-bis(trifluoromethyl)benzene in moderate to good yields (around 30-60% depending on conditions and purification).
Example Reaction Conditions and Product Composition
| Starting Material | Reagent | Temperature (°C) | Pressure (bar) | Reaction Time | Product Composition (GC Analysis) |
|---|---|---|---|---|---|
| 1,4-bis(trichloromethyl)benzene | Anhydrous HF | 80-100 | 2-25 | 2-3 hours | 1,4-bis(trifluoromethyl)benzene (major), mixed chlorofluorides |
| 4,6-difluoro-1,3-bis(trichloromethyl)benzene | Anhydrous HF | 80-100 | 24 | 2.5 hours | 4,6-difluoro-1,3-bis(fluorodichloromethyl)benzene (intermediate) |
Note: The reaction mixture is typically washed with dilute hydrochloric acid and water post-reaction to remove residual HF and byproducts, followed by drying and fractional distillation to isolate pure products.
Direct Trifluoromethylation via Copper-Catalyzed Methods
An alternative modern approach involves the trifluoromethylation of diaryliodonium salts using copper catalysts and trifluoromethyl sources such as trimethyl(trifluoromethyl)silane (TMSCF3).
Copper(I)-Catalyzed Trifluoromethylation
- Reagents: Diaryliodonium salts, potassium fluoride, tetrakis(acetonitrile)copper(I) tetrafluoroborate, and TMSCF3.
- Solvent: Acetonitrile under inert nitrogen atmosphere.
- Conditions: Room temperature stirring for approximately 25 minutes.
- Workup: Quenching with water, extraction with diethyl ether, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.
- Yield: High yields reported (~83%) for 1,4-bis(trifluoromethyl)benzene derivatives.
- Advantages: This method allows for milder conditions and avoids the use of hazardous HF, offering a more controlled and selective trifluoromethylation.
General Reaction Scheme
$$
\text{Diaryliodonium salt} + \text{TMSCF}3 \xrightarrow[\text{KF}]{\text{CuBF}4(\text{MeCN})_4} \text{1,4-bis(trifluoromethyl)benzene}
$$
Purification and Isolation
- Distillation: Fractional distillation under reduced pressure is commonly used to separate the target compound from chlorofluorinated byproducts and unreacted starting materials.
- Chromatography: Silica gel column chromatography is employed especially in copper-catalyzed trifluoromethylation methods to achieve high purity.
- Washing: Post-reaction mixtures are washed with dilute hydrochloric acid and water to remove inorganic residues and catalysts.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Fluorination of chlorinated precursors | 1,4-bis(trichloromethyl)benzene | Anhydrous HF, 80-100°C, 2-25 bar N2 | Established, scalable | Hazardous HF, moderate selectivity | 30-60 |
| Copper-catalyzed trifluoromethylation | Diaryliodonium salts | CuBF4(MeCN)4, KF, TMSCF3, MeCN, RT | Mild conditions, high selectivity | Requires specialized reagents | ~83 |
Research Findings and Notes
- The fluorination of chlorinated intermediates is a classical and industrially relevant method but requires careful control of reaction parameters to minimize byproducts.
- Copper-catalyzed trifluoromethylation represents a newer, more environmentally friendly approach with better selectivity and yields.
- Recycling of chlorofluorinated byproducts back to starting materials improves overall efficiency in the fluorination route.
- Analytical techniques such as gas chromatography and NMR are essential for monitoring reaction progress and product purity.
- The choice of method depends on scale, available reagents, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or trifluoromethylated derivatives of benzene.
Scientific Research Applications
Applications in Pharmaceuticals
- Drug Development : The compound acts as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates. For example, compounds derived from 1,4-difluoro-2,3-bis(trifluoromethyl)benzene have shown potential in treating diseases where fluorinated compounds are beneficial due to their lipophilicity and bioavailability .
- Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that certain trifluoromethylated compounds possess significant bactericidal and fungicidal activities .
Applications in Agrochemicals
- Pesticide Formulation : The compound serves as a precursor for developing novel pesticides. Its unique structure allows for the creation of effective fungicides and herbicides that are less prone to degradation in environmental conditions .
- Crop Protection : Fluorinated compounds are known for their efficacy against pests while minimizing harm to non-target organisms. This makes them valuable in sustainable agriculture practices .
Material Science Applications
- Liquid Crystals : this compound is utilized in the production of liquid crystal materials. These materials are essential for modern display technologies due to their ability to manipulate light effectively .
- Polymer Chemistry : The compound can be incorporated into polymers to enhance thermal stability and chemical resistance. This application is particularly relevant in developing materials for electronics and automotive industries .
Case Study 1: Synthesis of Antimicrobial Agents
A study published in Organic & Biomolecular Chemistry highlighted the synthesis of antimicrobial agents derived from this compound. The research focused on optimizing reaction conditions for maximum yield and biological activity against specific pathogens .
Case Study 2: Development of Fluorinated Pesticides
Research documented in patent literature discusses the formulation of new pesticides based on this compound. The effectiveness of these pesticides was evaluated in field trials, showing promising results in controlling crop diseases while being environmentally friendly .
Mechanism of Action
The mechanism of action of 1,4-difluoro-2,3-bis(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect the compound’s electronic properties and influence its behavior in chemical reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Effects on Electronic Properties
The electronic nature of fluorinated aromatics is heavily influenced by substituent type and position. For example:
- 1,4-Difluoro-2,3-bis(trifluoromethyl)benzene : The combined electron-withdrawing effects of fluorine and CF₃ groups render the aromatic ring highly electron-deficient, favoring reactions with nucleophiles (e.g., SNAr reactions).
- 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene : Trimethylsilyl (SiMe₃) groups are electron-donating, counterbalancing the electron-withdrawing fluorines. This results in a less electron-deficient ring compared to the target compound, altering reactivity toward electrophiles .
Steric and Structural Considerations
- CF₃ vs. In contrast, SiMe₃ groups in 2,3,5,6-tetrafluoro-1,4-bis(trimethylsilyl)benzene are less sterically demanding, enabling easier functionalization .
- Adjacent Substituents : The proximity of CF₃ groups at the 2- and 3-positions in the target compound may lead to steric clashes, whereas compounds with spaced substituents (e.g., 1,3-bis(trifluoromethyl)benzene) exhibit less steric strain .
Spectroscopic Comparisons (¹⁹F NMR)
¹⁹F NMR chemical shifts are highly sensitive to substituent effects. For example:
- 1,3-Bis(trifluoromethyl)benzene : Exhibits a ¹⁹F shift at δ = -62.1 ppm due to the deshielding effect of adjacent CF₃ groups .
- 4,4'-Difluoro-1,1'-biphenyl : Shows a shift at δ = -116.3 ppm, reflecting the electron-withdrawing influence of fluorine in a para-substituted biphenyl system .
- This compound : While specific data are unavailable, its shifts are expected to differ due to the combined effects of fluorine and adjacent CF₃ groups, likely resulting in upfield or downfield deviations compared to the above examples.
Reactivity in Chemical Reactions
- Nucleophilic Aromatic Substitution (SNAr) : The target compound’s electron-deficient ring is primed for SNAr reactions, whereas SiMe₃-substituted analogs (e.g., 2,3,5,6-tetrafluoro-1,4-bis(trimethylsilyl)benzene) are less reactive due to electron-donating silyl groups .
- Coupling Reactions : Chlorine in 2-chloro-1,4-difluoro-3-(trifluoromethyl)benzene may enhance reactivity in cross-coupling reactions compared to the all-fluoro target compound .
Data Tables
Table 1: Substituent Positions and Types in Comparable Compounds
Table 2: ¹⁹F NMR Chemical Shifts of Selected Compounds (δ, ppm)
| Compound Name | Chemical Shift (ppm) | Reference |
|---|---|---|
| 1,3-Bis(trifluoromethyl)benzene | -62.1 | |
| 4,4'-Difluoro-1,1'-biphenyl | -116.3 | |
| 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene | Not reported |
Biological Activity
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by the presence of multiple trifluoromethyl groups, enhances its lipophilicity and metabolic stability, which can significantly influence its biological activity.
The compound's chemical structure is as follows:
- Molecular Formula : C₈F₆
- Molecular Weight : 202.06 g/mol
The trifluoromethyl groups are known to impact the compound's interactions with biological systems, potentially enhancing its efficacy in various applications.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The lipophilic nature of the compound allows it to penetrate cellular membranes effectively. It may interact with enzymes and receptors, leading to various biochemical effects.
Toxicological Studies
Recent evaluations have highlighted several important findings regarding the biological activity and toxicity of this compound:
- Inhalation Exposure : High doses can lead to adverse effects on the reproductive system. In studies involving rats, the highest concentrations were found in adipose tissue, followed by lungs and liver .
- Metabolism : Following oral exposure in rats, a significant portion (62-82%) was exhaled un-metabolized, indicating rapid metabolism and elimination processes .
- Sensitization Potential : The chemical exhibited weak sensitization potential with stimulation indices (SI) ranging from 1.1 to 8.1 at various concentrations .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Reproductive Toxicity Study :
- Dermal Exposure Study :
Comparative Biological Activity
A comparison of biological activities for various fluorinated compounds is summarized in the table below:
Research Findings
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate lipophilicity and metabolic pathways. Specific studies have shown that substitutions at the para position of phenolic rings can significantly increase potency against certain biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
